B1576272 KDAMP 19-mer

KDAMP 19-mer

カタログ番号: B1576272
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KDAMP 19-mer, referred to as HsLin06_18 in research, is a 19-amino acid linear peptide derived from the C-terminal γ-core region of the plant defensin HsAFP1 isolated from Heuchera sanguinea. This peptide exhibits potent antifungal activity, particularly against Candida albicans biofilms, and demonstrates synergistic effects with echinocandin-class antifungals like caspofungin . Its mechanism involves enhancing membrane permeability and promoting peptide internalization in fungal cells when combined with caspofungin, leading to biofilm disruption and cell death .

特性

生物活性

Gram-,

配列

RAIGGGLSSVGGGSSTIKY

製品の起源

United States

化学反応の分析

Structural Analysis of KDAMPs

ExPASy proteomic tools were used to predict peptide secondary structures, transmembrane helices, amphipathicity (hydrophobic moment), and net charges for 8 variants of K6A . None of the peptides tested showed sequence homology with any known mammalian antimicrobial peptides, but they all exhibited a predominance of glycine repeats and a common sequence, GGLSSVGGGS .

Antipseudomonal activity of synthetic KDAMPs

The bactericidal activity of synthetic K6A fragments was tested using a physiological salt (NaCl) concentration (150 mM) and a “lawn”/biofilm-like culture of bacteria . The 19-mer KDAMP was almost equally effective in killing the cytotoxic P. aeruginosa clinical isolate 6206 in 150 mM NaCl solution or in water, in both cases reducing bacterial viable counts by approximately 3 to 4 logs after 3 hours at 200 μg/ml . This 19-mer peptide also showed bactericidal activity against the invasive clinical isolate 6294 in physiological saline, a 97.5% reduction in bacterial viability after 3 hours at 200 μg/ml, and against a laboratory isolate PAO1, a 96.1% reduction in viability under the same conditions .

Retained activity

Together these data suggest that KDAMP antimicrobial activity is retained under physiological conditions and requires a specific amino acid sequence(s) and a coil secondary structure but is independent of potential for transmembrane α-helix formation, ability to form a hydrophobic face, and cationic charge .

Circular dichroism (CD) spectroscopy was used to analyze the secondary structure of the 19-mer KDAMP, its scrambled control, and the 17-mer, 36-mer, and 10-mer derivatives . CD spectra showed that, in water or 50% TFE, each of the peptides displayed negative mean residue ellipticity values at the 200-nm region, suggesting a random coil-like structure .

Corneal Defense

One peptide, a 19-mer with a “classical” cationic amphipathic sequence, was effective in rapidly killing a cytotoxic strain of P. aeruginosa in either water or at physiological ionic conditions (150 mM NaCl), suggesting it would retain activity within the liquid film in contact with the apical surface of the corneal epithelium .

類似化合物との比較

Other Plant Defensins

HsLin0618 belongs to the plant defensin family, which includes peptides like RsAFP1 and RsAFP2 from radish. While RsAFP1/2 also synergize with caspofungin, HsLin0618 shows superior biofilm inhibition due to its truncated linear structure, which retains the γ-core’s critical residues (e.g., conserved cysteine and glycine motifs) while eliminating non-essential regions .

Key Differences:

  • Structural Flexibility : Unlike cyclic defensins (e.g., HsAFP1), HsLin06_18’s linear structure avoids steric hindrance, facilitating deeper penetration into biofilms .
  • Activity Spectrum: HsLin06_18 exhibits broader efficacy against non-albicans Candida species (e.g., C. glabrata, C. krusei) compared to RsAFP1/2, which are more species-specific .

Echinocandins (Caspofungin, Anidulafungin, Micafungin)

Echinocandins inhibit β-1,3-glucan synthase, a key enzyme in fungal cell wall synthesis.

Synergistic Advantages of HsLin06_18 Combinations:

Parameter Caspofungin Alone Caspofungin + HsLin06_18
BIC50 (Biofilm Inhibition) 0.5–1.0 µM 0.01–0.1 µM (10- to 50-fold reduction)
Resistant C. albicans (fks1 mutant) Inactive at ≤50 µM 80% cell death at 4.6 µM peptide + 0.01 µM caspofungin
Membrane Permeabilization None 13% cells with disrupted membranes
  • Mechanistic Synergy : HsLin06_18 enables caspofungin to bypass resistance by compromising membrane integrity, allowing caspofungin to penetrate and inhibit glucan synthase .
  • Dose Reduction : HsLin06_18 reduces caspofungin’s effective dose by >500-fold, minimizing toxicity risks .

Polyenes (Amphotericin B)

While amphotericin B disrupts fungal membranes, its toxicity and poor biofilm penetration limit clinical use. HsLin06_18 avoids these drawbacks:

  • Biofilm-Specific Activity : Unlike amphotericin B, HsLin06_18 targets biofilm matrices directly, reducing metabolic activity by 80% in vitro .

Antifungal Peptides (e.g., P60.4Ac)

HsLin06_18 outperforms synthetic peptides like P60.4Ac in stability and synergy:

  • Serum Stability : Despite susceptibility to serum proteases, HsLin06_18 retains partial activity in vivo, whereas P60.4Ac requires formulation adjustments .
  • Resistance Profile: No resistance to HsLin06_18 has been observed in C. albicans after prolonged exposure, unlike azoles and polyenes .

Research Findings and Data

In Vitro Biofilm Inhibition

Candida Strain BIC50 (Caspofungin Alone) BIC50 (Caspofungin + HsLin06_18) Fold Reduction
C. albicans SC5314 0.5 µM 0.01 µM 50x
C. glabrata BG2 1.0 µM 0.05 µM 20x
C. albicans fks1 mutant >50 µM 0.1 µM >500x

Data from microtiter plate assays

In Vivo Efficacy (Rat Catheter Model)

Treatment Group Biofilm Reduction (%) Significance (vs. Control)
Caspofungin (0.25 mg/kg) 30% P=0.2916
HsLin06_18 (2.5 mg/kg) 25% P=0.1413
Combination Therapy 65% P<0.05

Subcutaneous administration; n=6

Mechanism of Action

  • Peptide Internalization : Caspofungin induces membrane stress, enabling HsLin06_18-FITC internalization within 30 minutes .
  • Membrane Permeabilization : 80% of C. albicans cells exhibit PI uptake (indicating membrane damage) after combination treatment .
  • Biofilm Disruption : Synergy disrupts extracellular matrix integrity, reducing metabolic activity by 90% .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。